molecular formula C5H9ClO B1585086 3-(Chloromethyl)-3-methyloxetane CAS No. 822-48-0

3-(Chloromethyl)-3-methyloxetane

Cat. No. B1585086
CAS RN: 822-48-0
M. Wt: 120.58 g/mol
InChI Key: MCZYEFODKAZWIH-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-3-methyloxetane (also known as 3-CMMO) is an organochloride compound that has been extensively studied over the past few decades. It is a versatile and valuable intermediate in organic synthesis as it can be used to synthesize a variety of compounds, ranging from pharmaceuticals to agrochemicals. 3-CMMO is also used in various scientific research applications, such as in biochemical and physiological experiments.

Scientific Research Applications

Photoelectron Spectroscopy Studies

Research on photoelectron spectra of various oxetane derivatives, including 3-(chloromethyl)-3-methyloxetane, has been conducted. The studies involve using helium I photons and are supported by ab initio molecular orbital calculations. These investigations provide insights into the electronic structures of these compounds (Roszak et al., 1992).

Chemical Synthesis and Derivatives

3-(Chloromethyl)-3-methyloxetane is recognized for its multiple reactive sites, making it a convenient intermediate for synthesizing various derivatives. Methods have been developed to transform it into 1,3-dioxanes and alkoxymethyloxetanes, expanding its utility in chemical synthesis (Zarudii et al., 1985).

Polymerization Kinetics

The kinetics of 3-(chloromethyl)-3-methyloxetane polymerization have been examined. The molecular weight and polydispersity of the resulting polymer are independent of the degree of polymerization and initial concentrations. This research contributes to the understanding of polymerization processes and the properties of polymers (Aleksyuk et al., 1979).

Fluorinated Oxetanes Synthesis

Poly[3-chloromethyl-3-(1,1,2,2-tetrahydro-perfluoro-octyl-oxy)methyl oxetane] was synthesized and characterized. Its physical properties, such as viscosity, glass transition, and decomposition temperatures, were determined, highlighting its potential in various applications (Améduri et al., 1993).

Solid-State Polymerization

Investigations into solid-state polymerization of 3-(chloromethyl)-3-ethyloxetane and its binary components have provided insights into the behavior of such systems under γ-ray irradiation and catalyst-induced polymerization. These studies are crucial for understanding and improving polymer production processes (Miura et al., 1965).

properties

IUPAC Name

3-(chloromethyl)-3-methyloxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO/c1-5(2-6)3-7-4-5/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCZYEFODKAZWIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80231618
Record name Oxetane, 3-(chloromethyl)-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80231618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chloromethyl)-3-methyloxetane

CAS RN

822-48-0
Record name 3-Chloromethyl-3-methyloxacyclobutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=822-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxetane, 3-(chloromethyl)-3-methyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxetane, 3-(chloromethyl)-3-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Chloromethyl)-3-methyloxetane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
S Roszak, JJ Kaufman, WS Koski… - The Journal of …, 1992 - ACS Publications
… In this paper we report our experimental and theoretical studies of the photoelectron spectra of oxetane, 3-chloromethyl-3methyloxetane (C1MMO), 3-bromomethyl-3-methyloxetane (…
Number of citations: 16 pubs.acs.org
J Dale, SB Fredriksen - Acta chemica scandinavica, 1991 - actachemscand.org
… 3-Chloromethyl-3-methyloxetane was reacted under the same conditions as for 3,3-dimethyloxetane with BF, in refluxing CHZCIZ. The reaction was very slow, and fresh catalyst had to …
Number of citations: 17 actachemscand.org
H Ruotsalainen - Acta Chem. Scand., Ser. B, 1978 - actachemscand.org
… methyl-3-methyloxetane and 2-aryl-i«me-3chloromethyl-3-methyloxetane in a ratio of 1:1.1. … cw-3-chloromethyl-3-methyloxetane (3) and 2aryl-trans-3 -chloromethyl-3 -methyloxetane (4)…
Number of citations: 2 actachemscand.org
Z Nawaz, N Gürbüz, MN Zafar, N Özdemir… - Journal of Molecular …, 2021 - Elsevier
The goal of our research is to synthesis homogeneous catalysts, for which we take start from two novel precursors of 1-(3-methyloxetane-3-yl)benzimidazole and 5,6-dimethyl-1-((3-…
Number of citations: 7 www.sciencedirect.com
DD Miller - Contract, 1988 - apps.dtic.mil
Modern rocket propellants, gun propellants, and explosives are an adaptation of the basic concept of a formulation consisting of a solid oxidizer and fuel held in a polymeric matrix. In …
Number of citations: 0 apps.dtic.mil
C Ma, J Liu, Q Wang, W Wang - Int. J. Electrochem. Sci., 2020 - electrochemsci.org
The oxetane-substituted chitosan-polyurethane (OXE-CHI-PUR) film was synthesized using a simple, fast, and low-cost process, which is attractive for its many applications in the fields …
Number of citations: 2 www.electrochemsci.org
JH Lee, CH Jeong, M Godumala, CY Kim… - Journal of Materials …, 2020 - pubs.rsc.org
A new photocrosslinkable hole-transporting homopolymer (PX2Cz) was successfully synthesized using 9-((3-methyloxetan-3-yl)methyl)-9′-(4-vinylbenzyl)-9H,9′H-3,3′-bicarbazole …
Number of citations: 20 pubs.rsc.org
YJ Huang, YN Chou, YJ Lin, WY Chen… - … Journal of Polymeric …, 2021 - Taylor & Francis
Oxetane-grafted chitosan-modified polyurethane (OXE-CHI-PU) with a photo-initiator camphorquinone (CQ) added was used as a bio-adhesive to heal wounds. The curing mechanism, …
Number of citations: 5 www.tandfonline.com
S Wen, Y Wang, J Zhang, L Fan, Q Zhang… - Progress in Organic …, 2023 - Elsevier
Cationic photopolymerization is well-known for its tolerance with oxygen and low shrinkage of coating; however, its application for surface coating is limited due to the lack of functional …
Number of citations: 0 www.sciencedirect.com
Z Nawaz, H Ullah, N Gürbüz, MN Zafar, F Verpoort… - Molecular …, 2022 - Elsevier
A series of left-to-right inequivalent 1,3-disubstituted benzimidazolium halide pro-ligands having the general formula [ R BNHC CH2OxMe ][X] (R = 3-Me-Bn, 3,5-Me 2 -Bn, 2,4,6-Me 3 -…
Number of citations: 3 www.sciencedirect.com

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